molecular formula C19H24N2O4 B15203957 tert-butyl (S)-3-(3-(allyloxy)-2-amino-3-oxopropyl)-1H-indole-1-carboxylate

tert-butyl (S)-3-(3-(allyloxy)-2-amino-3-oxopropyl)-1H-indole-1-carboxylate

Cat. No.: B15203957
M. Wt: 344.4 g/mol
InChI Key: FVSKAYVWNOSHGX-HNNXBMFYSA-N
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Description

tert-butyl (S)-3-(3-(allyloxy)-2-amino-3-oxopropyl)-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-3-(3-(allyloxy)-2-amino-3-oxopropyl)-1H-indole-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the tert-butyl group, the allyloxy group, and the amino-oxopropyl side chain. Common reagents used in these reactions include indole, tert-butyl bromoacetate, allyl bromide, and various amines. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (S)-3-(3-(allyloxy)-2-amino-3-oxopropyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace functional groups with others.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions may involve different temperatures, pressures, and solvents depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (S)-3-(3-(allyloxy)-2-amino-3-oxopropyl)-1H-indole-1-carboxylate can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biology, this compound could be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, indole derivatives are often explored for their potential as therapeutic agents. This compound might be investigated for its efficacy in treating various diseases or conditions.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (S)-3-(3-(allyloxy)-2-amino-3-oxopropyl)-1H-indole-1-carboxylate would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl (S)-3-(3-(allyloxy)-2-amino-3-oxopropyl)-1H-indole-1-carboxylate include other indole derivatives with different substituents. Examples might include:

  • tert-butyl (S)-3-(3-(methoxy)-2-amino-3-oxopropyl)-1H-indole-1-carboxylate
  • tert-butyl (S)-3-(3-(ethoxy)-2-amino-3-oxopropyl)-1H-indole-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties. This might include enhanced stability, selectivity, or potency compared to similar compounds.

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

tert-butyl 3-[(2S)-2-amino-3-oxo-3-prop-2-enoxypropyl]indole-1-carboxylate

InChI

InChI=1S/C19H24N2O4/c1-5-10-24-17(22)15(20)11-13-12-21(18(23)25-19(2,3)4)16-9-7-6-8-14(13)16/h5-9,12,15H,1,10-11,20H2,2-4H3/t15-/m0/s1

InChI Key

FVSKAYVWNOSHGX-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)OCC=C)N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)OCC=C)N

Origin of Product

United States

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